molecular formula C10H12F3NO B8576645 4-t-Butoxy-2,3,6-trifluoro-5-methylpyridine

4-t-Butoxy-2,3,6-trifluoro-5-methylpyridine

Cat. No. B8576645
M. Wt: 219.20 g/mol
InChI Key: GGDAMLYJTPTHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butoxy-2,3,6-trifluoro-5-methylpyridine is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2,3,6-trifluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H12F3NO/c1-5-7(15-10(2,3)4)6(11)9(13)14-8(5)12/h1-4H3

InChI Key

GGDAMLYJTPTHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1F)F)F)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A freshly prepared solution of lithium diethylamide (LDA) (58.21 mmol) in 30 mL of THF at -78° C. was added to 10.0 g (48.74 mmol) of 4-t-butoxy-2,3,6-trifluoropyridine in 50 mL of THF at -78° C, and the reaction was stirred for 50 min. To the reaction mixture was added 4.3 mL (69.07 mmol) of methyl iodide, and the mixture was stirred at -78° C. for 1 hour and stirred at ambient temperature for 16 hours. The reaction was quenched with saturated NH4Cl solution, extracted with hexane, and the extracts washed with water, dried over MgSO4 and concentrated to give 4-t-butoxy-2,3,6-trifluoro-5-methylpyridine as a pale yellow oil, which was taken directly to the next step. MS (220) (M+H)+ ; 1H NMR (CDCl3)∂: 1.47 (m, 9H), 2.12 (m, 3H). 19F NMR (CDCl3, CFCl3 as reference)∂: 75.91 (dd apparent, J1 =15.0, J2 =22.1 Hz), 93.17 (dd apparent, J1 =15.0, J2 =22.1 Hz), 156.54 (m).
Quantity
58.21 mmol
Type
reactant
Reaction Step One
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

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